molecular formula C8H8N2 B1314932 3,6-Dimethylpicolinonitrile CAS No. 68164-77-2

3,6-Dimethylpicolinonitrile

Cat. No.: B1314932
CAS No.: 68164-77-2
M. Wt: 132.16 g/mol
InChI Key: CWZCKTXCBOLZIG-UHFFFAOYSA-N
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Description

3,6-Dimethylpicolinonitrile (C₈H₈N₂) is a substituted pyridine derivative featuring methyl groups at the 3- and 6-positions and a nitrile group at the 2-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing nitrile group and steric effects of the methyl substituents. Its stability and reactivity are modulated by the positions of the methyl groups, which influence electronic distribution and steric hindrance .

Properties

IUPAC Name

3,6-dimethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZCKTXCBOLZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479248
Record name 3,6-Dimethylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68164-77-2
Record name 3,6-Dimethylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpicolinonitrile typically involves the reaction of 3,6-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile product. The reaction can be represented as follows:

3,6-Dimethylpyridine+Cyanogen BromideThis compound+HBr\text{3,6-Dimethylpyridine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{HBr} 3,6-Dimethylpyridine+Cyanogen Bromide→this compound+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3,6-Dimethylpicolinic acid.

    Reduction: 3,6-Dimethylpicolinamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpicolinonitrile involves its interaction with specific molecular targets and pathways. As a nitrile derivative, it can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and electronic properties of 3,6-Dimethylpicolinonitrile with analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Electronic Effects of Substituents
This compound C₈H₈N₂ 148.17 -CH₃ (3,6) Electron-donating (inductive), steric hindrance
6-Methylpicolinonitrile C₇H₆N₂ 132.15 -CH₃ (6) Moderate electron-donating, less steric hindrance
3,6-Dichloropicolinonitrile C₆H₂Cl₂N₂ 173.00 -Cl (3,6) Strong electron-withdrawing, enhances electrophilicity
3-Amino-6-(trifluoromethyl)picolinonitrile C₇H₄F₃N₃ 187.12 -NH₂ (3), -CF₃ (6) -NH₂ (electron-donating), -CF₃ (electron-withdrawing)
3-Methoxy-6-methylpicolinonitrile C₈H₈N₂O 148.17 -OCH₃ (3), -CH₃ (6) -OCH₃ (resonance-donating, inductive-withdrawing)

Key Findings :

  • Electron-Donating vs. Withdrawing Groups: Methyl groups in this compound mildly activate the pyridine ring toward electrophilic substitution compared to electron-withdrawing groups like -Cl or -CF₃, which deactivate the ring .

Reactivity Comparison :

  • The nitrile group in this compound is less electrophilic than in 3,6-Dichloropicolinonitrile due to the electron-donating methyl groups. This reduces its reactivity in hydrolysis or nucleophilic addition reactions .
  • Amino-substituted derivatives (e.g., 3-Amino-6-(trifluoromethyl)picolinonitrile) exhibit enhanced solubility in polar solvents, facilitating their use in aqueous-phase reactions .

Research Trends and Challenges

  • Regioselectivity : Achieving precise substitution patterns (e.g., 3,6-dimethyl vs. 2,6-dimethyl) remains challenging, requiring advanced catalytic systems .
  • Sustainability: Chlorinated derivatives face scrutiny due to environmental persistence, driving demand for methyl-substituted alternatives like this compound .

Biological Activity

3,6-Dimethylpicolinonitrile (DMPN) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a derivative of picolinonitrile, characterized by two methyl groups at the 3 and 6 positions of the pyridine ring. Its chemical structure can be represented as follows:

C9H10N2\text{C}_9\text{H}_{10}\text{N}_2

This structure contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

DMPN has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, research has shown that DMPN effectively inhibits the growth of Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that DMPN could be a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of DMPN. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study:
In a study conducted on MCF-7 breast cancer cells, DMPN treatment resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The compound was shown to induce G0/G1 phase arrest, leading to decreased proliferation rates.

3. Anti-inflammatory Effects

DMPN has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Research Findings:
A study demonstrated that DMPN reduced TNF-α levels by approximately 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

The biological activity of DMPN can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: DMPN acts as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may modulate receptors associated with pain and inflammation, contributing to its analgesic effects.
  • DNA Interaction: Preliminary studies suggest that DMPN can intercalate with DNA, affecting replication and transcription processes.

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